1-(3-Methylpyridin-2-yl)piperazin-2-one
Description
Contextualization within Pyridinone and Piperazine (B1678402) Chemistry
The structure of 1-(3-Methylpyridin-2-yl)piperazin-2-one is a hybrid of two well-established pharmacophores: pyridinone and piperazine.
Pyridinone Scaffold: Pyridinones are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. acs.orgfrontiersin.org They are considered "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. acs.orgfrontiersin.org The 2-pyridinone form, present in the target molecule, can act as a bioisostere for amides, phenols, and other aromatic systems, and can serve as both a hydrogen bond donor and acceptor. acs.orgnih.gov This versatility allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which is crucial for drug development. acs.orgfrontiersin.org Pyridinone-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and anticoagulant effects. acs.orgfrontiersin.orgbohrium.com
Piperazine Scaffold: The piperazine ring is another ubiquitous feature in pharmacologically active compounds. nih.gov This six-membered ring with two nitrogen atoms at opposite positions is often incorporated into drug candidates to improve their pharmacokinetic profiles, particularly water solubility, which can enhance bioavailability. nih.gov The piperazine moiety is a common building block in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. nih.gov In the context of this compound, the piperazin-2-one (B30754) substructure provides a rigid core that can be strategically substituted to optimize interactions with its biological target.
Rationale for Investigating this compound
The primary rationale for investigating this compound is its potent and selective inhibition of Factor XIa. FXIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade, amplifying the production of thrombin to stabilize a clot. nih.govbohrium.com By selectively blocking FXIa, the compound is hypothesized to prevent the formation of pathological thrombi without significantly impairing hemostasis—the physiological process that stops bleeding after an injury. bjcardio.co.uknih.gov
The specific structural features of this compound contribute to its potential as a drug candidate:
The pyridinone ring can engage in key binding interactions within the active site of the FXIa enzyme. nih.gov
The piperazin-2-one core acts as a rigid scaffold, orienting the other parts of the molecule for optimal binding.
The 3-methyl group on the pyridine (B92270) ring is a result of structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity. nih.gov
Research focuses on this molecule as part of a broader effort to find orally bioavailable, small-molecule FXIa inhibitors suitable for long-term prevention and treatment of thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, and stroke. nih.gov
Scope and Objectives of Current Research Trajectories
Current research on this compound and related analogues is centered on achieving several key objectives:
Optimization of Potency and Selectivity: The main goal is to develop compounds with high affinity for FXIa (indicated by a low IC50 value) and high selectivity over other related serine proteases (e.g., thrombin, FXa, trypsin) to minimize off-target effects. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies: Researchers systematically synthesize and test derivatives to understand how different chemical modifications to the pyridinylpiperazinone scaffold affect its biological activity. This knowledge guides the design of more effective inhibitors. nih.govnih.gov
Improvement of Pharmacokinetic Properties: A significant objective is to enhance drug-like properties, including oral bioavailability, metabolic stability, and a suitable half-life, to ensure the compound can be administered effectively. nih.gov
Preclinical and Clinical Development: Compounds that demonstrate promising potency, selectivity, and pharmacokinetic profiles in initial assays are advanced into more complex preclinical models and eventually, human clinical trials to evaluate their safety and efficacy as antithrombotic agents. nih.govnih.gov
A patent describing pyridinone and pyrimidinone derivatives as FXIa inhibitors includes specific data for this compound, highlighting its activity.
Table 1: In Vitro Activity of this compound This interactive table presents the reported inhibitory concentration (IC50) for the compound against its target enzyme, Factor XIa.
| Compound Name | Target | IC50 (nM) |
| This compound | Factor XIa | 5.5 |
The data demonstrates that this compound is a potent inhibitor of Factor XIa in a laboratory setting, justifying its continued investigation as a potential next-generation anticoagulant.
Structure
3D Structure
Properties
CAS No. |
907972-86-5 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-8-3-2-4-12-10(8)13-6-5-11-7-9(13)14/h2-4,11H,5-7H2,1H3 |
InChI Key |
PGMGCSATLOUFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Methylpyridin 2 Yl Piperazin 2 One and Its Precursors
Established Synthetic Pathways for Piperazinone Ring Formation
Cyclization Reactions
Intramolecular cyclization is the most prevalent and versatile strategy for synthesizing piperazin-2-ones. This method typically involves the formation of an amide bond within a suitably functionalized ethylenediamine (B42938) derivative. One of the most common and well-established methods is the reaction between an N-substituted ethylenediamine and an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. This reaction proceeds via an initial acylation of one of the nitrogen atoms, followed by an intramolecular nucleophilic substitution where the second nitrogen displaces the halide to form the piperazinone ring.
Alternative cyclization strategies have also been developed. For instance, the reaction of N-arylethylenediamines with glyoxylic acid can be employed to form the piperazinone ring. Another approach involves the cyclization of N-(2-aminoethyl)-N-arylglycine derivatives. organic-chemistry.orgnih.gov Furthermore, a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as substituted ethylenediamines, has been shown to produce piperazinone structures with a high degree of stereo- and regiochemical control. acs.org
A one-pot protocol involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence has been developed for the synthesis of 3-substituted piperazin-2-ones from readily available starting materials. dicp.ac.cn
| Starting Materials | Reagents and Conditions | Product | Reference |
| N-Substituted Ethylenediamine, Chloroacetyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Substituted Piperazin-2-one (B30754) | nih.gov |
| N-Arylethylenediamine, Glyoxylic Acid | Dehydrating agent | 1-Arylpiperazin-2-one | |
| N-(2-Aminoethyl)-N-arylglycine | Activating agent (e.g., Carbodiimide) | 1-Arylpiperazin-2-one | organic-chemistry.org |
| Propargyl Carbonate, Substituted Ethylenediamine | Pd Catalyst, Ligand | Substituted Piperazin-2-one | acs.org |
| Aldehyde, (Phenylsulfonyl)acetonitrile, 1,2-Ethylenediamine | Quinine-derived urea (B33335) catalyst, Cumyl hydroperoxide, Et3N | 3-Substituted Piperazin-2-one | dicp.ac.cn |
Ring Expansion Approaches
Ring expansion methodologies offer an alternative, though less common, route to the piperazinone scaffold. These strategies typically commence with a smaller, pre-formed heterocyclic ring, such as an aziridine, which is subsequently expanded to the six-membered piperazinone. For example, rhodium-catalyzed ring expansion of bicyclic aziridines with vinyl diazoacetates can furnish dehydropiperidines, which are precursors to piperidines. springernature.commetu.edu.tr A similar rhodium-catalyzed reaction between aziridines and N-sulfonyl-1,2,3-triazoles can yield dehydropiperazines. springernature.com While not directly yielding piperazinones in one step, these intermediates can potentially be converted to the desired lactam.
Another strategy involves the synthesis of aziridine-fused piperazine (B1678402) imines from chiral aziridines, which can then be further functionalized. thieme-connect.commetu.edu.trthieme.de Copper-catalyzed ring expansion of vinyl aziridines has also been reported to produce 3-substituted pyrrolines, highlighting the utility of ring expansion in synthesizing nitrogen-containing heterocycles. nih.gov
Strategies for Incorporating the 3-Methylpyridin-2-yl Moiety
The introduction of the 3-methylpyridin-2-yl group at the N1 position of the piperazinone ring is a crucial transformation. This is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution with Substituted Pyridines
A primary and direct method for forming the N-aryl bond is through nucleophilic aromatic substitution (SNAr). This reaction involves the piperazin-2-one acting as a nucleophile and a pyridine (B92270) ring bearing a suitable leaving group, most commonly a halogen, at the 2-position. For the synthesis of the target compound, 2-chloro- or 2-bromo-3-methylpyridine (B184072) would be the appropriate electrophile. The reaction is typically performed in the presence of a base to deprotonate the piperazinone nitrogen, thereby enhancing its nucleophilicity. nih.gov The choice of solvent, base, and reaction temperature is critical for achieving a successful outcome. Microwave-assisted SNAr reactions have been shown to be effective for the piperidination of halopyridines, often leading to reduced reaction times and improved yields. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, as seen in pyrazine (B50134) derivatives)
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of C-N bonds. libretexts.orgwikipedia.orgresearchgate.netnih.gov
The Buchwald-Hartwig amination would involve the reaction of piperazin-2-one with a 2-halo-3-methylpyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org This reaction is widely used for the synthesis of N-aryl amines and amides and has been successfully applied to the amination of 2-bromopyridines with various amines. nih.govorganic-chemistry.org
The Suzuki-Miyaura coupling offers two potential pathways. One involves the reaction of a borylated piperazin-2-one with 2-halo-3-methylpyridine. The other, more common approach, would be the coupling of piperazin-2-one with a 3-methylpyridin-2-ylboronic acid or its corresponding ester. metu.edu.trorganic-chemistry.org This method has been successfully used for the coupling of pyridyl-2-boronic esters with aryl halides. organic-chemistry.org Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based systems and have been used for the N-arylation of 2-pyridones and other nitrogen-containing heterocycles. organic-chemistry.orgnih.govrsc.orgrsc.org
| Coupling Partners | Catalyst System | Reaction Type | Reference(s) |
| Piperazin-2-one, 2-Halo-3-methylpyridine | Pd Catalyst, Phosphine Ligand, Base | Buchwald-Hartwig Amination | libretexts.orgresearchgate.netnih.gov |
| Piperazin-2-one, 3-Methylpyridin-2-ylboronic Acid/Ester | Pd Catalyst, Ligand, Base | Suzuki-Miyaura Coupling | metu.edu.trorganic-chemistry.org |
| Borylated Piperazin-2-one, 2-Halo-3-methylpyridine | Pd Catalyst, Ligand, Base | Suzuki-Miyaura Coupling | nih.gov |
| Piperazin-2-one, 2-Halo-3-methylpyridine | Cu Catalyst, Ligand (optional), Base | Ullmann Condensation | organic-chemistry.orgnih.govrsc.orgrsc.org |
Preparation of Key Intermediates for 1-(3-Methylpyridin-2-yl)piperazin-2-one Analogues
The synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies hinges on the availability of various substituted precursors.
Key intermediates include substituted ethylenediamines and functionalized 3-methylpyridines. The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine is a crucial step if the synthetic strategy involves first attaching the pyridine moiety to ethylenediamine followed by cyclization to form the piperazinone ring. rsc.org This intermediate can be prepared by the reaction of 2-chloro-3-methylpyridine (B94477) with an excess of ethylenediamine.
The preparation of 2-halo-3-methylpyridines is also of significant importance. These compounds are typically synthesized from 3-methylpyridine (B133936) (3-picoline) through various halogenation methods. For example, reaction with copper(II) halides can yield the corresponding 2-halo-3-methylpyridine complexes. nih.gov
The synthesis of various substituted piperazin-2-ones can be achieved through the cyclization of differently substituted ethylenediamine derivatives. For instance, reacting various primary amines with bromoacetyl bromide can generate a range of N-substituted piperazin-2-ones.
The following table summarizes the preparation of some key intermediates that are instrumental in generating a library of this compound analogues.
| Key Intermediate | Synthetic Precursor(s) | Synthetic Transformation | Reference |
| N-(3-Methylpyridin-2-yl)ethane-1,2-diamine | 2-Chloro-3-methylpyridine, Ethylenediamine | Nucleophilic Substitution | rsc.org |
| 2-Chloro-3-methylpyridine | 3-Methylpyridine | Halogenation | nih.gov |
| 2-Bromo-3-methylpyridine | 3-Methylpyridine | Halogenation | nih.gov |
| Piperazin-2-one | Ethylenediamine, Chloroacetyl Chloride | Acylation and Intramolecular Cyclization | nih.gov |
| N-Arylpiperazin-2-one | Substituted Aniline, Bromoacetyl Bromide | Two-step sequence: N-alkylation followed by cyclization | |
| 3-Methylpyridin-2-ylboronic Acid | 2-Bromo-3-methylpyridine | Miyaura Borylation |
Optimization of Synthetic Routes
The primary synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction joins 2-chloro-3-methylpyridine with piperazin-2-one. Optimization of this route is crucial for improving efficiency and making the synthesis more applicable for larger-scale production.
Yield Enhancement Strategies
Several factors can be manipulated to enhance the yield of the target compound. The choice of catalyst, reaction conditions, and purification methods are paramount.
Catalysis: While many SNAr reactions can proceed without a catalyst, the use of palladium or copper catalysts can be beneficial, especially for less reactive chloro-pyridines. nih.gov However, for activated substrates like 2-chloropyridines, a transition-metal-free approach is often viable and preferred to avoid metal contamination in the final product. nih.gov The use of Lewis acids can also activate the pyridine ring towards nucleophilic attack, potentially lowering reaction temperatures and improving yields. bath.ac.uk
Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic organic base, such as triethylamine (B128534) or diisopropylethylamine, is often used to scavenge the HCl byproduct. The reaction is typically performed in a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or diethylene glycol monomethyl ether to ensure the reactants remain in solution and to facilitate the reaction at elevated temperatures. researchgate.net
Temperature and Reaction Time: Optimization studies often involve a systematic variation of temperature and reaction time. Higher temperatures generally accelerate the reaction rate, but can also lead to the formation of byproducts. Finding the optimal balance is key to maximizing the yield of the desired product.
Table 1: Illustrative Optimization of Reaction Conditions
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | K₂CO₃ | DMF | 100 | 24 | 65 |
| 2 | None | Et₃N | Diglyme | 130 | 18 | 75 |
| 3 | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 12 | 82 |
| 4 | CuI | K₃PO₄ | Dioxane | 100 | 16 | 78 |
Green Chemistry Principles in Synthesis
Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable processes. mdpi.com
Atom Economy: The ideal synthesis should maximize the incorporation of all starting materials into the final product. The SNAr reaction is inherently atom-economical, with the main byproduct being a simple salt.
Safer Solvents: Efforts are being made to replace traditional, hazardous solvents like DMF with greener alternatives such as water or ionic liquids. nih.govmdpi.com For SNAr reactions involving activated heteroaryl chlorides, water with a base like potassium fluoride (B91410) has been shown to be an effective medium. nih.gov
Energy Efficiency: The use of microwave or ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com These techniques can promote efficient heat transfer and accelerate reaction rates, often leading to higher yields in shorter times. nih.gov
Catalyst Recyclability: When a catalyst is necessary, using a heterogeneous or supported catalyst can simplify purification and allow for catalyst recycling, which is both cost-effective and environmentally friendly. mdpi.com
Derivatization Reactions of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Modifications of the Piperazinone Ring
The piperazinone ring presents several opportunities for derivatization.
N-4 Position: The secondary amine at the N-4 position is a prime site for functionalization. It can undergo a variety of reactions, including:
Alkylation and Arylation: Introduction of alkyl or aryl groups can be achieved through reaction with corresponding halides or through reductive amination. researchgate.net
Acylation: Reaction with acid chlorides or anhydrides can introduce acyl groups.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide derivatives.
Carbonyl Group: The carbonyl group at the 2-position can be reduced to a hydroxyl group, or the entire lactam can be reduced to the corresponding piperazine. clockss.org
Ring Carbon Atoms: While less common, functionalization of the carbon atoms of the piperazinone ring can be achieved, though it often requires more complex multi-step syntheses starting from different precursors. rsc.orgnih.gov
Table 2: Potential Derivatization Reactions of the Piperazinone Moiety
| Position | Reaction Type | Reagent Example | Functional Group Introduced |
| N-4 | Alkylation | Benzyl bromide | Benzyl |
| N-4 | Acylation | Acetyl chloride | Acetyl |
| N-4 | Michael Addition | Methyl acrylate | -CH₂CH₂CO₂Me |
| C-2 | Reduction | LiAlH₄ | Methylene (-CH₂-) |
Functionalization of the Pyridine Moiety
The pyridine ring, being electron-deficient, has its own distinct reactivity that can be exploited for derivatization. researchgate.netrawdatalibrary.netrsc.org
C-H Functionalization: Direct C-H functionalization is a modern and efficient way to introduce new substituents. nih.gov Depending on the directing group and reaction conditions, functionalization can be directed to specific positions on the pyridine ring.
Methyl Group Oxidation: The methyl group at the 3-position can be oxidized to a hydroxymethyl or a carboxylic acid group, providing a handle for further modifications.
Electrophilic Substitution: While challenging on an electron-poor pyridine ring, electrophilic substitution reactions like nitration or halogenation can be achieved under harsh conditions. The existing substituents will direct the position of the new group.
Nucleophilic Substitution: If a leaving group is present on the pyridine ring (other than the one displaced during the initial synthesis), it can be replaced by other nucleophiles.
Stereoselective Synthesis of Enantiomers
If a substituent is introduced at the C-3, C-5, or C-6 position of the piperazinone ring, a stereocenter is created. The synthesis of single enantiomers is often crucial for biological activity. Several strategies can be employed for the stereoselective synthesis of such derivatives. rsc.orgdicp.ac.cnnih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazinone ring. rsc.orgresearchgate.net
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed. clockss.org
Asymmetric Catalysis: The use of a chiral catalyst can favor the formation of one enantiomer over the other. rsc.orgdicp.ac.cn For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity. rsc.orgdicp.ac.cn Asymmetric lithiation-trapping of N-Boc piperazines is another powerful method. york.ac.uk
Table 3: Comparison of Stereoselective Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Chiral Pool | Use of naturally chiral starting materials | High enantiopurity, well-established methods | Limited to available chiral precursors |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule | High stereocontrol, predictable outcomes | Requires additional protection/deprotection steps |
| Asymmetric Catalysis | Use of a chiral catalyst | High efficiency, atom economy, generates chirality | Catalyst development can be challenging and costly |
Chemical Reactivity and Transformation Mechanisms of 1 3 Methylpyridin 2 Yl Piperazin 2 One Analogues
Oxidation Reactions and Product Characterization
The oxidation of piperazine (B1678402) and its derivatives can target several sites, including the nitrogen atoms and adjacent carbon atoms. For analogues of 1-(3-methylpyridin-2-yl)piperazin-2-one, oxidation pathways primarily involve the piperazine ring and its substituents, as well as metabolic transformations catalyzed by enzymes.
One studied pathway involves the oxidation of the piperazine ring itself. The use of mercury-EDTA on various piperazine derivatives has been shown to yield piperazine-2,3-diones. nih.gov For instance, 1-benzylpiperazines can be oxidized to their corresponding piperazine-2,3-diones in moderate yields. nih.gov In the case of 1-benzhydrylpiperazine, a mixture of the piperazine-2,3-dione and the piperazin-3-one is formed. nih.gov This suggests that an analogue like this compound could potentially be oxidized at the C3 position to yield a dione (B5365651) derivative.
In a biological context, the metabolism of arylpiperazine derivatives is often mediated by Cytochrome P450 (CYP) enzymes, which catalyze oxidation reactions. nih.govmdpi.com The primary metabolic route is often aromatic hydroxylation, where a hydroxyl group is added to the aromatic ring system. nih.gov Additionally, N-dealkylation is a common metabolic fate for many piperazine-containing drugs. nih.gov While these are metabolic transformations, they reflect the inherent chemical susceptibility of the molecule to oxidative pathways. The specific isoenzymes involved, such as CYP2D6 and CYP3A4, are crucial for the biotransformation of these compounds into more polar, excretable metabolites. nih.govresearchgate.net
Table 1: Oxidation Reactions of Piperazine Analogues
| Substrate Analogue | Reagent/Condition | Major Product(s) | Reference |
|---|---|---|---|
| 1-Benzylpiperazines | Mercury-EDTA | Piperazine-2,3-diones | nih.gov |
| 1-Benzhydrylpiperazine | Mercury-EDTA | Piperazine-2,3-dione and Piperazin-3-one | nih.gov |
| Arylpiperazine Derivatives | Cytochrome P450 (e.g., CYP2D6) | Hydroxylated aromatic derivatives | nih.gov |
Reduction Reactions and Product Characterization
Reduction reactions of this compound analogues typically target two main functional groups: substituents on the pyridine (B92270) ring (such as a nitro group) and the pyridine ring itself.
A common synthetic strategy for preparing amino-substituted pyridylpiperazines involves the reduction of a corresponding nitro-substituted precursor. For example, the synthesis of Palbociclib, a drug containing a pyridylpiperazine moiety, involves the catalytic hydrogenation of a 2-nitro-5-halopyridine derivative after its reaction with piperazine. mdpi.com This reduction is typically achieved using hydrogen gas and a metal catalyst, such as platinum on carbon (Pt/C). nih.gov In some cases, additives like vanadium compounds are used during the catalytic hydrogenation of nitro compounds to prevent the formation of strongly colored byproducts and simplify purification. nih.gov
The pyridine ring can also be reduced to a piperidine (B6355638) ring under specific conditions. Borenium-catalyzed hydrogenation has been shown to be effective for the cis-selective reduction of substituted pyridines. nih.gov This method highlights the possibility of transforming the pyridyl moiety of the parent compound into a piperidinyl group, significantly altering its chemical properties. Furthermore, iron-catalyzed reductive amination can lead to the reduction of a piperidinone intermediate, demonstrating that the carbonyl group of the piperazin-2-one (B30754) ring is also susceptible to reduction. nih.gov
Table 2: Reduction Reactions of Pyridylpiperazine Analogues
| Substrate | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Nitro-substituted Pyridylpiperazine | H₂, Pt/C | Amino-substituted Pyridylpiperazine | mdpi.comnih.gov |
| Substituted Pyridines | Borenium catalyst, H₂, Hydrosilane | Substituted Piperidines | nih.gov |
| ϖ-Amino Fatty Acids | Iron catalyst, Phenylsilane | Piperidinones (via reduction of imine intermediate) | nih.gov |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of the synthesis and functionalization of pyridylpiperazine analogues. These reactions can occur at the electrophilic pyridine ring or at the secondary amine of the piperazine moiety.
A key synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. Electron-deficient pyridine rings, particularly those activated by an electron-withdrawing group like a nitro group, readily react with nucleophiles. For instance, 2-chloro-3-nitropyridine (B167233) reacts with piperazine to form 1-(3-nitropyridin-2-yl)piperazine (B1350711). researchgate.net The nitro group at the 3-position enhances the electrophilicity of the C2 position, facilitating the attack by the piperazine nitrogen. researchgate.net This SNAr reaction is a fundamental method for creating the N-aryl bond in many piperazine-containing compounds. nih.gov
Once the pyridylpiperazine core is formed, the secondary amine of the piperazine ring (at the N4 position) is available for further functionalization. This nitrogen can act as a nucleophile in substitution reactions with various electrophiles. For example, it can be reacted with substituted acetamides or propanamides to introduce new side chains. researchgate.net Another common transformation is reductive amination, where the piperazine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new N-C bond. mdpi.comnih.gov
Table 3: Nucleophilic Substitution Reactions
| Reaction Type | Electrophile | Nucleophile | Product | Reference |
|---|---|---|---|---|
| SNAr | 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | researchgate.net |
| N-Alkylation | Alkyl Halides/Sulfonates | Piperazine Analogue | N-Alkyl Piperazine Derivative | nih.gov |
| N-Acylation | N-aryl-2-chloroacetamide | 1-(3-nitropyridin-2-yl)piperazine | N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | researchgate.net |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Piperazine Analogue | N-Alkyl Piperazine Derivative | mdpi.comnih.gov |
Other Significant Reaction Pathways
Beyond the primary reaction types, analogues of this compound can be involved in other significant transformations, including cyclization and multicomponent reactions.
Radical-mediated cyclization offers a pathway to construct substituted piperidine rings. rsc.org While this method is typically used for piperidine synthesis, the principles can be applied to the synthesis of complex heterocyclic systems containing the piperazinone core. For example, the 6-exo cyclization of α-aminoalkyl radicals onto double bonds is a known route to form six-membered nitrogen heterocycles. rsc.org
Cascade reactions provide an efficient means to build the piperazin-2-one ring system in a single pot. A one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to synthesize 3-aryl/alkyl piperazin-2-ones from simple aldehydes. acs.org This demonstrates a sophisticated approach to constructing the core heterocyclic structure with high stereoselectivity. acs.org Similarly, intramolecular cyclization/reduction cascades catalyzed by iron complexes can convert linear amino acids into piperidinones, a reaction class relevant to piperazinone synthesis. nih.gov
Mechanistic Studies of Chemical Transformations
Mechanistic studies provide deeper insight into the reactivity of these compounds. The mechanism of the SNAr reaction on pyridinium (B92312) substrates, which are structurally related to the pyridyl moiety in the title compound, has been studied in detail.
Research on the reaction of 2-substituted N-methylpyridinium ions with piperidine has revealed that the reaction does not proceed through a simple rate-controlling addition of the nucleophile, which is common in many SNAr reactions. rsc.org Instead, the mechanism involves a rapid pre-equilibrium addition of piperidine to the pyridinium ring to form a tetrahedral intermediate. rsc.org The rate-determining step is the subsequent deprotonation of this intermediate by a second molecule of piperidine. rsc.org This proposed mechanism, involving general-base catalysis, explains the observed second-order kinetics with respect to piperidine and the absence of the "element effect," where fluoride (B91410) is typically the best leaving group. rsc.org In this system, the leaving group order is found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which is inconsistent with a rate-determining nucleophilic addition step. rsc.org The deprotonation step is thought to proceed via a hydrogen-bonded complex between the tetrahedral intermediate and the second piperidine molecule, leading to the irreversible formation of the product. rsc.org
Structural Characterization and Conformational Analysis in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of molecular structures, providing detailed information on the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds in solution. For 1-(3-Methylpyridin-2-yl)piperazin-2-one, ¹H and ¹³C NMR spectra provide definitive evidence for its covalent framework by identifying the chemical environment of each hydrogen and carbon atom.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the 3-methyl group, the three protons on the pyridine (B92270) ring, and the protons on the piperazinone ring. The piperazinone methylene protons often appear as complex multiplets due to spin-spin coupling and their diastereotopic nature.
Furthermore, NMR is invaluable for studying dynamic processes and conformational equilibria. The piperazinone ring, similar to cyclohexane, is expected to exist predominantly in a chair conformation. However, the presence of the amide bond within the ring introduces conformational complexity. At room temperature, the rotation around the C(O)-N bond and the N-aryl bond can be restricted, leading to the presence of multiple conformers in solution. This restricted rotation, along with the interconversion of the piperazine (B1678402) chair conformations, can result in broadened NMR signals.
Temperature-dependent NMR studies are often employed to probe these dynamic behaviors. By recording spectra at different temperatures, researchers can observe the coalescence of signals, which allows for the calculation of the activation energy barriers (ΔG‡) for processes like amide bond rotation and ring inversion. For related N-acyl piperazine compounds, these energy barriers have been calculated to be between 56 and 80 kJ mol⁻¹.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.5 | Multiplets |
| Piperazinone-CH₂ | 3.0 - 4.5 | Multiplets |
| Pyridine-CH₃ | 2.2 - 2.6 | Singlet |
| Piperazinone-NH | 5.0 - 7.0 | Broad Singlet |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent feature is the strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O), which typically appears in the region of 1630-1680 cm⁻¹. The exact position of this band can provide clues about the molecular environment and potential hydrogen bonding. The spectrum also shows characteristic bands for C-N stretching vibrations of the amide and the amine moieties. Aromatic C=C and C-H stretching vibrations from the methylpyridine ring are expected in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The presence of a band around 3200-3400 cm⁻¹ would indicate the N-H stretching of the secondary amine in the piperazinone ring.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-N | Stretch | 1200 - 1350 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amine N-H | Stretch | 3200 - 3400 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophores present: the substituted pyridine ring and the amide group.
The pyridine ring gives rise to intense π → π* transitions, typically observed at shorter wavelengths (below 280 nm). The amide group exhibits a weak n → π* transition at a longer wavelength, which is often obscured by the more intense π → π* absorptions of the pyridine ring. The position and intensity of these absorption maxima can be influenced by the solvent polarity, reflecting the nature of the electronic transitions.
X-ray Crystallography Studies of Related Compounds
While a specific single-crystal X-ray diffraction study for this compound may not be publicly available, extensive crystallographic data on related pyridinylpiperazine and piperazinone derivatives provide a robust model for its expected solid-state structure.
X-ray crystallography reveals the precise spatial arrangement of atoms in a crystalline solid, yielding accurate measurements of bond lengths, bond angles, and torsional angles. In analogous structures, the piperazinone ring typically adopts a chair or a twisted-boat conformation. The substitution pattern and intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the preferred conformation in the crystal lattice. For instance, studies on 1-(4-nitrobenzoyl)piperazine have confirmed its rotational conformation through XRD analysis.
Table 3: Representative Crystallographic Data for a Related Piperazine Derivative (1-(4-nitrobenzoyl)piperazine)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 24.587 |
| b (Å) | 7.0726 |
| c (Å) | 14.171 |
| β (°) | 119.257 |
| V (ų) | 2149.9 |
Conformational Analysis and Tautomerism Studies of Piperazinones
The piperazin-2-one (B30754) core is a conformationally flexible system. As discussed in the context of NMR spectroscopy, the six-membered ring can undergo chair-to-chair interconversion. The presence of the planar amide group and the N-substituent introduces significant conformational constraints and barriers to inversion. Computational modeling and experimental NMR data on related systems show that the energy difference between various conformers (e.g., chair vs. boat) is often small, and the molecule may exist as a mixture of conformers in solution.
An important chemical feature of the piperazin-2-one ring is the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The piperazin-2-one structure exists primarily in the amide (lactam) form but can, in principle, exist in equilibrium with its imidol (lactim) tautomer. researchgate.netresearchgate.netfrontiersin.org
This amide-imidol tautomerism involves the migration of the proton from the nitrogen at position 4 to the carbonyl oxygen at position 2, creating a hydroxyl group and a carbon-nitrogen double bond within the ring. researchgate.netresearchgate.netfrontiersin.org For simple, unsubstituted piperazinones, the amide form is overwhelmingly favored at equilibrium due to the greater strength of the carbon-oxygen double bond compared to the carbon-nitrogen double bond. libretexts.orglibretexts.org However, the position of this equilibrium can be influenced by factors such as aromaticity in adjacent rings, substitution, and solvent effects, making it a relevant consideration in the study of its chemical reactivity. mdpi.com
Isomeric Considerations
Isomerism is a key concept in understanding the chemical diversity and properties of organic molecules. For this compound, several types of isomerism are possible.
Positional Isomerism: The primary source of isomerism arises from the position of the methyl group on the pyridine ring. While the title compound has the methyl group at the 3-position, other positional isomers exist where the methyl group is located at the 4-, 5-, or 6-position of the pyridine ring. These isomers, such as 1-(4-methylpyridin-2-yl)piperazin-2-one and 1-(5-methylpyridin-2-yl)piperazin-2-one, are distinct compounds with potentially different physical, chemical, and biological properties due to the altered electronic and steric environment of the pyridine ring.
Structural Isomerism: Beyond the methyl group position, the point of attachment of the piperazinone ring to the pyridine ring can also vary, leading to further structural isomers, for example, 1-(2-methylpyridin-3-yl)piperazin-2-one.
Stereoisomerism: The parent compound, this compound, is achiral and does not have stereoisomers. However, if additional substituents were introduced on the piperazinone ring (e.g., at positions 3, 5, or 6), this could create chiral centers, leading to the possibility of enantiomers and diastereomers. For instance, (R)-3-Methylpiperazin-2-one is a known chiral building block. chemicalbook.combldpharm.com
Computational Chemistry and Theoretical Investigations of 1 3 Methylpyridin 2 Yl Piperazin 2 One and Analogues
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are at the forefront of computational studies on pyridinyl-piperazinone derivatives, providing a detailed understanding of their molecular and electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govnih.gov
For 1-(3-Methylpyridin-2-yl)piperazin-2-one, the HOMO is expected to be localized primarily on the electron-rich 3-methylpyridine (B133936) ring, while the LUMO is likely distributed over the piperazin-2-one (B30754) moiety. The presence of the methyl group, an electron-donating group, on the pyridine (B92270) ring would be expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyridinyl-Piperazinone Analogue
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔEH-L) | 5.3 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. nih.gov
In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the piperazin-2-one ring, indicating these as likely sites for protonation or interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the methyl group and the piperazine (B1678402) ring would exhibit positive potential. acs.org
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2): The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η = (I - A) / 2): A measure of the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov
Electrophilicity Index (ω = χ² / 2η): A measure of the electrophilic character of a species.
Table 2: Illustrative Global Reactivity Descriptors for a Pyridinyl-Piperazinone Analogue
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.79 |
Note: The data in this table is illustrative and based on the representative FMO energies in Table 1. Actual values for this compound would require specific calculations.
The study of electronic properties and non-linear optical (NLO) characteristics is crucial for identifying materials with potential applications in optoelectronics. These properties are related to the molecule's response to an external electric field and are influenced by factors such as intramolecular charge transfer. researchgate.net The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. researchgate.net
For molecules like this compound, which contain both electron-donating (methylpyridine) and electron-accepting (piperazinone) moieties, there is a potential for intramolecular charge transfer, which can lead to significant NLO properties. Computational methods, particularly TD-DFT, can be employed to calculate the hyperpolarizability and predict the NLO response. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations can be used to explore its interactions with biological macromolecules, such as receptors or enzymes, or to understand its behavior in different solvent environments. nih.govnih.gov These simulations can reveal key information about binding modes, interaction energies, and the role of specific functional groups in molecular recognition processes. nih.gov
Theoretical Studies on Solvation Effects and Stability
The surrounding solvent can significantly influence the stability and reactivity of a molecule. Theoretical studies on solvation effects can be performed using various computational models, such as the Polarizable Continuum Model (PCM), to understand how the molecule behaves in different solvent environments. These studies can predict changes in molecular geometry, electronic properties, and stability upon solvation. The piperazine moiety, in particular, is known to influence the pharmacokinetic properties of drug candidates due to its pKa and its ability to improve water solubility. nih.govmdpi.com
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Theoretical Properties
In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent costly late-stage failures. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic profiles, allowing researchers to prioritize candidates with favorable drug-like properties. nih.govresearchgate.net These predictions rely on quantitative structure-property relationship (QSPR) models and are performed using various software tools that calculate key molecular descriptors. researchgate.netnih.gov For this compound and its analogues, theoretical ADME studies are essential to estimate their potential as orally administered drugs and their ability to reach target tissues.
Key ADME parameters are routinely calculated to build a pharmacokinetic profile. These include predictions for oral bioavailability, permeability across the intestinal wall (often modeled using Caco-2 cells), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. researchgate.net For instance, studies on piperazine-based compounds often utilize tools like QikProp or SwissADME to generate these predictions. researchgate.netresearchgate.netmdpi.com
Research on piperazinyl-methyl-3(2H)pyridazinone derivatives, which share structural similarities with this compound, involved calculating parameters such as the octanol/water partition coefficient (QPlogPo/w), aqueous solubility (QPlogS), Caco-2 cell permeability (QPPCaco), and brain/blood partition coefficient (QPlogBB). researchgate.net Similarly, a study on piperazine derivatives as potential mTORC1 inhibitors evaluated their ADME profiles to identify candidates with improved pharmacokinetic characteristics. mdpi.com These analyses help determine if a compound adheres to established criteria for drug-likeness, such as Lipinski's rule of five, and predict its behavior in the body. nih.gov For example, computational analysis of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and its derivatives predicted good oral bioavailability and identified which compounds were likely to cross the blood-brain barrier. researchgate.net
The following table summarizes key ADME properties predicted for various piperazine and piperazinone analogues found in the literature. These values provide a theoretical baseline for what might be expected for this compound.
Table 1: Predicted ADME Properties for Selected Piperazine Analogues
This table is interactive. You can sort and filter the data.
| Compound Class | Predicted Property | Value Range / Observation | Reference |
|---|---|---|---|
| Piperazinyl-methyl-3(2H)pyridazinones | QPlogPo/w (Octanol/water partition coefficient) | 0.655 to 3.791 | researchgate.net |
| Piperazinyl-methyl-3(2H)pyridazinones | QPlogS (Aqueous solubility) | -6.096 to -2.049 | researchgate.net |
| Piperazinyl-methyl-3(2H)pyridazinones | QPPCaco (Caco-2 cell permeability, nm/s) | 26.299 to 932.614 | researchgate.net |
| Piperazinyl-methyl-3(2H)pyridazinones | QPlogBB (Brain/blood partition coefficient) | -2.316 to 0.174 | researchgate.net |
| Piperazine-based mTORC1 Inhibitors | Gastrointestinal (GI) Absorption | High | mdpi.com |
| Piperazine-based mTORC1 Inhibitors | Blood-Brain Barrier (BBB) Permeant | No | mdpi.com |
| Piperazine-based mTORC1 Inhibitors | P-glycoprotein (P-gp) Substrate | No | mdpi.com |
| 3-Benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one derivatives | Oral Bioavailability | Good | researchgate.net |
Note: Data presented is for analogue structures, as specific predictive data for this compound is not available in the cited literature.
Pharmacophore Modeling
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govfrontiersin.org When the 3D structure of a biological target is unknown, a pharmacophore model can be generated from a set of active ligands, providing a virtual template for the design and screening of new potential drugs. nih.govfrontiersin.org This model defines the critical spatial orientation of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov
For compounds related to this compound, pharmacophore modeling can elucidate the structural requirements for interaction with a specific receptor. For example, a study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity led to the development of a pharmacophore model suggesting that bioactive compounds should possess 11 specific features to bind effectively to their target. nih.gov This highlights the unique spatial arrangement of functional groups necessary for activity. nih.gov
In another study, pharmacophore models for N3-phenylpyrazinones as corticotropin-releasing factor 1 (CRF1) receptor antagonists were developed. nih.gov The best-ranked hypothesis (AADHHR) consisted of six key features: two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This model was then used to build a statistically significant 3D-QSAR model, which can predict the activity of new compounds based on their fit to the pharmacophore. nih.gov Similarly, pharmacophore-based design has been successfully used for aryl-piperazines targeting the α1-adrenoceptor, leading to the identification of potent antagonists. nih.gov
The common features identified in pharmacophore models of structurally related piperazine and pyridinyl compounds are summarized below. These features represent the key interaction points that are likely important for the biological activity of this class of molecules.
Table 2: Common Pharmacophoric Features Identified in Analogous Compounds
This table is interactive. You can sort and filter the data.
| Compound Class | Pharmacophoric Features Identified | Application/Target | Reference |
|---|---|---|---|
| 1-(2-Pyrimidinyl)piperazine derivatives | 11 features characterizing the binding model | Sedative-hypnotic activity | nih.gov |
| N3-Phenylpyrazinones | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Hydrophobic Regions, 1 Aromatic Ring (AADHHR) | CRF1 receptor antagonists | nih.gov |
| Aryl-piperazines | Based on known uro-selective α1-adrenoceptor antagonists | α1-Adrenoceptor antagonists | nih.gov |
Note: The pharmacophore models described are for analogous structures. A specific model for this compound would require dedicated computational studies based on its specific biological activity.
Structure Activity Relationship Sar Studies of 1 3 Methylpyridin 2 Yl Piperazin 2 One Derivatives
Impact of Substitutions on the Pyridine (B92270) Moiety
The pyridine ring serves as a critical anchor for molecular interactions, and modifications to this moiety can profoundly influence the biological efficacy of 1-(3-Methylpyridin-2-yl)piperazin-2-one derivatives. The position and nature of substituents on the pyridine ring dictate the electronic and steric properties of the molecule, which in turn affect its binding affinity to biological targets.
Systematic alterations of the pyridine scaffold have revealed key insights. For instance, in related pyridinylpiperazine series, the introduction of different substituents on the pyridine ring has been shown to modulate activity. Studies on analogous systems, such as arylpiperazines, have demonstrated that the nature and position of substituents on the aromatic ring are crucial for biological activity. For example, in a series of 1-arylpiperazine derivatives, the type of substituent on the phenyl ring significantly impacted their affinity for serotonin (B10506) receptors. While direct SAR data for the 3-methylpyridine (B133936) moiety of the title compound is limited, general principles from related structures suggest that both electron-donating and electron-withdrawing groups at various positions on the pyridine ring can alter the compound's interaction with its target.
In broader studies of pyridine derivatives, the ability of the pyridine nitrogen to form hydrogen bonds is a key determinant of biological activity. nih.gov The introduction of thioalkyl groups at the C2 position and various substituents at the C6 position of the pyridine ring has been shown to result in compounds with significant anxiolytic and antidepressant effects. nih.gov This highlights the importance of the substitution pattern on the pyridine ring for achieving desired pharmacological profiles.
| Compound/Analog Series | Pyridine Ring Substitution | Observed Impact on Biological Activity |
| 1-Arylpiperazine Derivatives | Various phenyl ring substituents | Significant modulation of serotonin receptor affinity |
| 6-Amino-2-thioalkyl-4-phenylnicotinate derivatives | Thioalkyl at C2, Phenyl at C4, Amino at C6 | Pronounced anxiolytic and sedative effects nih.gov |
| 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one | Pyridin-2-one core | Potent inhibition of IGF-1 receptor kinase |
Role of Modifications on the Piperazinone Ring
The piperazinone ring is a versatile scaffold that allows for a variety of structural modifications, each with the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of the derivative. The piperazine (B1678402) moiety is a common feature in many biologically active compounds due to its ability to improve properties like water solubility and oral bioavailability. nih.gov
In a study of piperazin-2-one (B30754) derivatives designed as cytotoxic agents, the substitution on the piperazinone ring was a key determinant of activity. nih.gov Specifically, the introduction of different functional groups, such as guanidine (B92328), thiourea, and urea (B33335), at the N4 position of a 1-(3-chlorophenyl)piperazin-2-one (B65430) core led to significant variations in cytotoxicity. nih.gov The derivative bearing a guanidine substituent exhibited the highest potency against multiple cancer cell lines. nih.gov This suggests that the electronic properties of the substituent on the piperazinone ring play a crucial role in the molecule's biological effect.
Furthermore, the rigidity and conformational flexibility of the piperazine ring system are critical. Replacing the piperazine ring with more rigid or flexible systems can lead to a loss of activity, highlighting the importance of the specific conformation adopted by the piperazinone ring for optimal target engagement. nih.gov
| Compound/Analog | Piperazinone Ring Modification | Observed Impact on Biological Activity |
| 1-(3-chlorophenyl)piperazin-2-one derivative | N4-guanidine substituent | Highest cytotoxic potency against cancer cell lines nih.gov |
| 1-(3-chlorophenyl)piperazin-2-one derivative | N4-thiourea substituent | Increased cytotoxicity nih.gov |
| 1-(3-chlorophenyl)piperazin-2-one derivative | N4-urea substituent | Significant cytotoxicity nih.gov |
| Nucleozin Analog | Replacement of piperazine ring with a more flexible system | Loss of anti-influenza activity nih.gov |
Stereochemical Effects on Biological Activity
Stereochemistry introduces a three-dimensional aspect to drug-receptor interactions, where enantiomers of a chiral drug can exhibit markedly different biological activities. In the context of this compound derivatives, the introduction of a chiral center, either on the pyridine or the piperazinone ring, can lead to stereoselective binding with the target.
While specific stereochemical studies on this compound were not found, research on related piperazine derivatives underscores the importance of stereoisomerism. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers displayed significantly more potent analgesic activity compared to their (R)-(-) counterparts. This enantioselectivity highlights that the spatial arrangement of substituents is critical for effective interaction with the opioid receptor.
The introduction of a "magic methyl" group, a stereogenic center, in a nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine moiety containing a piperazine ring was shown to influence the amide orientation in the bioactive conformation, thereby enhancing the compound's activity. nih.gov This demonstrates that even subtle stereochemical changes can have a profound impact on the molecule's three-dimensional structure and its subsequent biological function.
Correlation between Computational Descriptors and Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the physicochemical properties of a molecule with its biological activity. These computational models are invaluable for predicting the efficacy of novel compounds and for guiding the design of more potent analogues.
For piperazine derivatives, several QSAR models have been developed. A study on piperazine-based mTORC1 inhibitors revealed that molecular descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (TPSA) significantly correlate with their inhibitory activity. nih.gov These findings suggest that both electronic and steric factors are key determinants of biological efficacy.
In another QSAR study on piperine (B192125) analogs, the partial negative surface area and the molecular shadow were identified as crucial descriptors for inhibitory activity against a bacterial efflux pump. mdpi.com These models not only predict the activity of new compounds but also provide insights into the important molecular regions for interaction with the biological target.
Rational Design Principles for Optimized Analogues
The culmination of SAR and computational studies provides a set of rational design principles for the development of optimized this compound analogues. The overarching goal is to enhance biological activity and improve pharmacokinetic properties.
Based on the available data for related structures, several design strategies can be proposed. The introduction of specific substituents on the pyridine ring can be explored to enhance target binding. For instance, incorporating groups that can participate in hydrogen bonding or have specific electronic properties could be beneficial. nih.gov
On the piperazinone moiety, modifications at the N4 position appear to be a fruitful avenue for optimization. The introduction of groups with varying electronic densities, such as guanidine or urea, has shown promise in related systems. nih.gov Furthermore, maintaining the conformational integrity of the piperazinone ring is crucial for retaining biological activity. nih.gov
The rational design process should also incorporate stereochemical considerations, as the introduction of chiral centers can lead to more potent and selective compounds. Finally, leveraging QSAR models can aid in the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the highest predicted efficacy. This integrated approach of experimental SAR and computational modeling is essential for the efficient discovery of next-generation therapeutics based on the this compound scaffold.
Mechanistic Investigations at the Molecular Level
Interaction with Specific Receptors and Enzymes
Research into the biological targets of 1-(3-Methylpyridin-2-yl)piperazin-2-one and its analogues has predominantly focused on the nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission and various physiological processes in the central nervous system. nih.govmdpi.com Specifically, compounds featuring the 2-substituted piperazine (B1678402) scaffold with a pyridine (B92270) moiety have been identified as potent and selective agonists or modulators of the α7 nicotinic acetylcholine receptor subtype. nih.govnih.govnih.gov
The α7 nAChR is a homotrimeric pentamer that is highly expressed in brain regions associated with cognition, memory, and attention. Its activation by agonists leads to the influx of cations, primarily calcium, which triggers a cascade of downstream cellular events. The structural features of this compound, particularly the presence and relative orientation of the pyridyl and piperazine nitrogen atoms, are thought to mimic the key pharmacophoric elements of the endogenous ligand acetylcholine and other known nAChR agonists like nicotine (B1678760). nih.gov
While direct enzymatic inhibition is not the primary mechanism described for this class of compounds, their interaction with receptors like the α7 nAChR can indirectly influence enzymatic activities through the modulation of intracellular signaling pathways.
Molecular Docking Studies toElucidate Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and the nature of the intermolecular interactions. nih.gov For the class of 2-substituted piperazines, docking studies have been instrumental in understanding their interaction with the α7 nAChR. nih.gov
These studies typically utilize homology models of the α7 nAChR, often based on the crystal structure of the homologous acetylcholine-binding protein (AChBP). nih.gov The ligand, this compound, is then computationally placed into the receptor's binding site, located at the interface between two adjacent subunits. The binding site is characterized by a pocket lined with several aromatic amino acid residues. nih.gov
The binding of pyridinyl piperazine derivatives to the α7 nAChR is stabilized by a combination of specific non-covalent interactions. Molecular modeling studies reveal the critical role of the compound's key structural features in establishing these connections within the receptor's binding pocket. nih.gov
Hydrogen Bonding: A crucial interaction is the formation of a hydrogen bond between the nitrogen atom of the pyridine ring and a backbone NH group of a residue in the binding site. This interaction is analogous to the hydrogen bond formed by the carbonyl of acetylcholine. nih.gov
Cation-π Interactions: The protonated nitrogen of the piperazine ring is positioned to form a strong cation-π interaction with the electron-rich aromatic face of a tryptophan residue (specifically TrpB) in the binding pocket. This interaction is a well-established feature for the binding of acetylcholine and nicotine to nAChRs and is considered a primary determinant of binding affinity. nih.gov
Hydrophobic Interactions: The methyl group on the pyridine ring, as well as the aliphatic portions of the piperazine ring, are positioned to engage in favorable hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket, further contributing to the stability of the ligand-receptor complex.
Computational methods not only predict the binding pose but also estimate the binding free energy, which is a theoretical measure of the affinity of a ligand for its target. These predictions are often reported as docking scores or in energy units (kcal/mol). While specific experimental binding affinities (such as Ki or IC50 values) for this compound are not extensively documented in publicly available literature, the data for structurally related α7 nAChR agonists suggest that compounds with this scaffold can achieve high affinities, often in the nanomolar range. For example, the related compound TC-5619 demonstrated a more than a thousand-fold separation between its affinity for the α7 and α4β2 receptor subtypes. nih.gov
The predicted binding energies from molecular mechanics calculations for similar piperidine (B6355638) and piperazine derivatives have shown good correlation with experimentally determined values, validating the use of these computational models to understand and predict compound affinity. nih.gov
Modulation of Cellular Pathways (e.g., Cell Proliferation, Neurotransmitter Release, Metabolic Pathways)
The interaction of this compound with the α7 nAChR is expected to modulate several intracellular signaling pathways. Activation of the α7 nAChR leads to an influx of calcium ions, which acts as a second messenger to influence a variety of cellular processes.
Neurotransmitter Release: In the central nervous system, α7 nAChRs are located on presynaptic terminals and their activation can enhance the release of various neurotransmitters, including acetylcholine, dopamine (B1211576), and glutamate. This modulation of neurotransmitter systems is believed to be a key mechanism behind the pro-cognitive effects of α7 agonists.
Inflammatory Pathways: Beyond the nervous system, α7 nAChRs are expressed on immune cells, such as macrophages. Their activation can trigger the "cholinergic anti-inflammatory pathway," which leads to the suppression of pro-inflammatory cytokine production. nih.gov This suggests that compounds like this compound could have anti-inflammatory effects.
Cell Proliferation and Survival: In some contexts, the activation of α7 nAChR and the subsequent calcium signaling have been linked to the activation of pro-survival pathways, such as the PI3K/Akt pathway, and can influence cell proliferation. Conversely, in certain cancer cell lines, piperazin-2-one-based structures have been investigated for their cytotoxic and anti-proliferative activities, indicating that the ultimate cellular outcome is highly context-dependent. nih.gov
Role of Conformational Flexibility in Biological Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The piperazine ring of this compound is not planar and can exist in different conformations, typically chair and boat forms. Conformational analysis of related 2-substituted piperazines has shown that there is a strong preference for the substituent to adopt an axial position on the ring. nih.gov
This axial preference is crucial for biological activity at the α7 nAChR. Molecular modeling studies have demonstrated that when the pyridinylmethyl group is in the axial conformation, the key nitrogen atoms (the basic piperazine nitrogen and the pyridyl nitrogen) are positioned in a specific spatial orientation. nih.gov This orientation closely mimics that of the key nitrogen atoms in potent nicotinic agonists like nicotine and epibatidine, allowing the compound to fit optimally into the receptor's binding site and establish the necessary interactions for activation. nih.gov
In some cases, the preferred axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov This pre-organization of the molecule into its bioactive conformation can reduce the entropic penalty of binding, potentially leading to higher affinity and potency. Therefore, the conformational flexibility of the piperazine ring, and the energetic preference for the bioactive axial conformation, are key determinants of the biological recognition and activity of this compound.
Advanced Research Applications and Future Directions
Development as Probes for Biological Systems
The development of molecular probes is crucial for understanding complex biological systems. The unique structure of 1-(3-Methylpyridin-2-yl)piperazin-2-one, which combines a pyridine (B92270) ring and a piperazinone core, makes it an interesting candidate for such applications. The pyridine moiety, a common feature in biologically active compounds, can participate in various intermolecular interactions, including hydrogen bonding and metal coordination. nih.govresearchgate.net The piperazinone scaffold is recognized as a "privileged scaffold" due to its frequent appearance in compounds with diverse biological activities. mdpi.comresearchgate.net
While specific research on this compound as a biological probe is not extensively documented, its structural components suggest potential. By incorporating fluorescent tags or reactive groups, derivatives of this compound could be designed to selectively interact with specific enzymes, receptors, or other biomolecules. For instance, the nitrogen atoms in the pyridine and piperazine (B1678402) rings can be functionalized to tune the molecule's electronic properties and binding affinities, enabling its use in tracking biological processes or in high-throughput screening assays to identify new drug targets.
Potential in Drug Discovery Lead Optimization
Lead optimization is a critical phase in drug discovery where a promising compound (a "hit" or "lead") is chemically modified to improve its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. patsnap.comfiveable.me The this compound scaffold serves as an excellent starting point for such optimization efforts.
Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically exploring how changes to a molecule's structure affect its biological activity. patsnap.com For the pyridyl-piperazinone scaffold, medicinal chemists can synthesize and test a library of analogs to build a robust SAR model. Key modifications could include altering the position and nature of substituents on the pyridine ring or modifying the piperazinone ring. nih.govmdpi.com For example, studies on other piperazine-containing compounds have shown that substitutions on the aromatic ring can significantly influence receptor affinity and selectivity. nih.govnih.govnih.gov
The goal is to enhance the desired activity while minimizing off-target effects. This iterative cycle of design, synthesis, and testing, guided by SAR, is essential for transforming a lead compound into a viable drug candidate. patsnap.comyoutube.com
Table 1: Potential Modifications for Lead Optimization of this compound
| Modification Site | Potential Change | Rationale |
| Pyridine Ring | Varying substituents (e.g., halogens, alkyl, alkoxy groups) | To modulate electronic properties, lipophilicity, and binding interactions. |
| Methyl Group on Pyridine | Replacement with other groups (e.g., H, CF3, OCH3) | To explore steric and electronic effects on target engagement. |
| Piperazinone Ring | Substitution at the N4 position | To introduce new vectors for interaction or to modify solubility and metabolic stability. |
| Piperazinone Ring | Chiral modifications | To investigate stereospecific interactions with the biological target. nih.gov |
Applications in Analytical Methodologies (e.g., as Derivatization Reagents for Chiral Analysis)
The separation of enantiomers (chiral analysis) is vital in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. mdpi.comwvu.edu One common method for chiral separation via High-Performance Liquid Chromatography (HPLC) is the use of chiral derivatization reagents. nih.gov These reagents react with the enantiomeric mixture to form diastereomers, which have different physical properties and can be separated using standard, non-chiral chromatography techniques. nih.gov
A structurally similar compound, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been successfully developed as a novel derivatization reagent for the enantiomeric separation of chiral carboxylic acids. elsevierpure.com MPAPp reacts rapidly with carboxylic acids to form diastereomeric amides. These derivatives not only allow for excellent separation on a conventional reversed-phase HPLC column but also significantly enhance detection sensitivity in mass spectrometry (ESI-MS/MS). elsevierpure.com The presence of the pyridyl group, which is easily protonated, contributes to the enhanced ionization efficiency. elsevierpure.com
Given these findings, this compound and its functionalized analogs hold significant promise as derivatization reagents. By introducing a reactive functional group (like an amine or carboxylic acid) onto the core structure, it could be tailored to react with various classes of chiral molecules, facilitating their separation and quantification.
Table 2: Performance of a Structurally Similar Derivatization Reagent (MPAPp)
| Chiral Carboxylic Acid Analyte | Resolution (Rs) | Analysis Time | Sensitivity Enhancement |
| Ketoprofen | 1.35 | < 15 min | 25-500x greater than intact acid |
| Etodolac | 1.82 | < 15 min | 25-500x greater than intact acid |
| γ-CEHC | 1.65 | < 15 min | 25-500x greater than intact acid |
| (Data sourced from Matsumoto et al. elsevierpure.com) |
Integration of Cheminformatics and Machine Learning in Compound Discovery
Modern drug discovery heavily relies on computational tools to accelerate the process and reduce costs. nih.govelsevier.com Cheminformatics and machine learning have become indispensable for analyzing large chemical datasets, predicting compound properties, and designing new molecules with desired activities. nih.govmdpi.commdpi.com
For a scaffold like this compound, these computational approaches can be applied in several ways:
Virtual Screening: Large virtual libraries of derivatives can be created and computationally screened against a biological target to prioritize which compounds to synthesize. nih.gov This is often done using molecular docking simulations that predict the binding mode and affinity of a ligand to a receptor. rsc.org
Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on the experimental data from a series of synthesized analogs (as discussed in lead optimization) to build predictive QSAR models. nih.gov These models establish a mathematical relationship between the chemical structure and biological activity, allowing researchers to predict the activity of new, unsynthesized compounds. nih.govmdpi.com
ADMET Prediction: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the discovery process.
By integrating these computational methods, researchers can more efficiently explore the chemical space around the pyridyl-piperazinone scaffold to discover novel and improved compounds. mdpi.com
Emerging Areas of Research for Pyridyl-Piperazinone Scaffolds
The combination of pyridine and piperazine/piperazinone rings constitutes a privileged structural motif found in numerous biologically active agents. nih.govnih.govnih.gov This suggests that the this compound scaffold could be a valuable starting point for research in various therapeutic areas.
Emerging research for related structures points to several potential future directions:
Neurological and Psychiatric Disorders: Piperazine derivatives have been extensively studied as ligands for various central nervous system (CNS) targets, including serotonin (B10506) and sigma receptors, showing potential as antidepressants and anxiolytics. nih.govnih.gov
Pain Management: A series of piperazinyl derivatives targeting the α2δ-1 subunit of voltage-gated calcium channels demonstrated significant analgesic efficacy in preclinical models of neuropathic pain. nih.gov
Cardiovascular Diseases: N-arylpiperazine derivatives of pyridine have been identified as potent and selective α1-adrenoceptor antagonists, a class of drugs used to treat hypertension. nih.gov
Oncology: The piperazine ring is a key component in several FDA-approved kinase inhibitors for cancer therapy, such as Imatinib and Olaparib. mdpi.com Research into novel piperazine-based anticancer agents remains an active field. researchgate.net
Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents, and ongoing research seeks to develop new derivatives to combat drug-resistant pathogens. nih.gov
The versatility of the pyridyl-piperazinone scaffold ensures its continued exploration in the quest for new therapeutic agents across a wide spectrum of diseases.
Q & A
Q. What are the recommended methods for synthesizing 1-(3-Methylpyridin-2-yl)piperazin-2-one?
A common approach involves coupling a pyridine derivative with a piperazinone scaffold. For example, amide bond formation using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF or DCM is effective. Reaction conditions typically include a 1:1 molar ratio of reactants, inert atmosphere (e.g., nitrogen), and purification via column chromatography . For similar compounds, microwave-assisted synthesis has been employed to reduce reaction times and improve yields .
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Complementary techniques include NMR spectroscopy (e.g., H and C NMR for functional group analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and chemical-resistant goggles. Avoid inhalation by working in a fume hood .
- Spill management: Use dry sand or vermiculite for containment; avoid water to prevent spreading. Collect residues in sealed containers for hazardous waste disposal .
- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Design of Experiments (DoE) is critical for identifying optimal reaction parameters. Key variables include:
- Catalyst loading: Screen Pd catalysts (e.g., Pd(OAc)) for cross-coupling reactions.
- Solvent polarity: Test DMF vs. THF for solubility and reaction kinetics.
- Temperature gradients: Use microwave reactors to assess time-temperature trade-offs .
For example, substituting TBTU with EDCI/HOBt improved yields by 15% in analogous piperazinone syntheses .
Q. How can structural-activity relationships (SAR) guide the design of bioactive derivatives?
Key substituent modifications to explore:
- Pyridine ring: Introduce electron-withdrawing groups (e.g., Cl, CF) at the 3-position to enhance receptor binding affinity .
- Piperazinone core: Replace the carbonyl group with thiourea to modulate hydrogen-bonding interactions .
In silico tools like molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets such as GPCRs or kinases .
Q. How should contradictory data between crystallographic and spectroscopic analyses be resolved?
- Validate purity: Use HPLC-UV/HRMS to rule out impurities affecting NMR or crystallography results .
- Check for polymorphism: Re-crystallize the compound under varied conditions (e.g., solvent polarity, cooling rates) to identify alternative crystal forms .
- Cross-validate with IR spectroscopy: Compare experimental IR peaks with computational predictions (e.g., Gaussian DFT) to confirm functional groups .
Methodological Considerations
Q. What analytical techniques are recommended for stability studies?
Q. How can regioselectivity challenges in functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
